molecular formula C27H23N5O4 B2902697 N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide CAS No. 894260-15-2

N-(3,4-dimethylphenyl)-2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)acetamide

Cat. No.: B2902697
CAS No.: 894260-15-2
M. Wt: 481.512
InChI Key: ZGJHNPQGQCPCAL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a quinazolinone core substituted with a 1,2,4-oxadiazole moiety and a 3,4-dimethylphenyl group. Its design integrates pharmacophores known for diverse bioactivities, including enzyme inhibition (e.g., kinase or protease targets) and anti-inflammatory effects . The quinazolinone scaffold is recognized for its role in modulating protein-protein interactions, while the 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity through hydrogen bonding and π-π stacking interactions . The 3,4-dimethylphenyl group likely contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

CAS No.

894260-15-2

Molecular Formula

C27H23N5O4

Molecular Weight

481.512

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]acetamide

InChI

InChI=1S/C27H23N5O4/c1-17-12-13-20(14-18(17)2)28-23(33)15-31-22-11-7-6-10-21(22)26(34)32(27(31)35)16-24-29-25(30-36-24)19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,28,33)

InChI Key

ZGJHNPQGQCPCAL-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5)C

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

The compound’s structural uniqueness lies in its hybrid architecture. Key analogs and their distinguishing features include:

Compound Core Structure Substituents Bioactivity
Target Compound Quinazolinone 3-Phenyl-1,2,4-oxadiazole methyl, 3,4-dimethylphenyl acetamide Potential kinase inhibition
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Thiazolidinone Benzamide-linked thiazolidinone Anti-inflammatory, antimicrobial
N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide Isoxazole Dimethylaminobenzyl, acetylated isoxazole GABA receptor modulation
2-((4-Amino-5-(Furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Triazole Furan-linked triazole, sulfanyl-acetamide Anti-exudative (63% efficacy vs diclofenac)

Key Structural Differences :

  • Oxadiazole vs. Thiazolidinone/Isoxazole: The 1,2,4-oxadiazole in the target compound offers greater metabolic stability compared to thiazolidinones, which are prone to ring-opening . Isoxazole-containing analogs exhibit distinct electronic profiles due to oxygen vs. sulfur heteroatoms, altering binding interactions .
  • Quinazolinone vs. Triazole Core: Quinazolinones provide a planar aromatic system for intercalation or enzyme active-site binding, whereas triazoles favor hydrogen-bonding networks .
Pharmacological Activity
  • Anti-inflammatory Potential: The target compound’s quinazolinone-oxadiazole hybrid may surpass triazole derivatives (e.g., 63% anti-exudative activity in ) due to dual inhibition of cyclooxygenase (COX) and cytokine signaling pathways.
  • Enzyme Inhibition: Compared to thiazolidinone analogs (IC₅₀ ~5–10 μM for COX-2 ), the target compound’s rigid oxadiazole-quinazolinone framework could enhance selectivity for kinases (e.g., EGFR or VEGFR) with IC₅₀ values projected below 1 μM .
Solubility and Pharmacokinetics
  • The 3,4-dimethylphenyl group increases logP (~3.5 predicted), suggesting moderate solubility in aqueous buffers (<50 μg/mL), comparable to isoxazole analogs . Thiazolidinone derivatives exhibit higher solubility (>100 μg/mL) due to polar carbonyl groups but poorer blood-brain barrier penetration .

Q & A

Q. Table 1: Impact of Substituent Modifications on Biological Activity

R GroupEnzyme Inhibition (%)Cellular Efficacy (IC50)
3-Cl78 ± 3.212.4 μM
4-OMe65 ± 4.128.7 μM
2,4-diMe82 ± 2.89.8 μM
(Adapted from )

(Advanced) What strategies elucidate molecular targets and mechanisms of action?

  • Pull-Down Assays: Use biotinylated derivatives to isolate target proteins from cell lysates .
  • Kinase Profiling: Screen against a panel of 100+ kinases (e.g., DiscoverX) to identify off-target effects .
  • Metabolite Tracking: Radiolabel the acetamide group (14C) to study metabolic stability .

(Advanced) What in silico approaches predict SAR for optimizing target affinity?

  • Molecular Dynamics Simulations: Simulate ligand-protein interactions (e.g., quinazoline core’s stability in ATP-binding pockets) .
  • QSAR Modeling: Correlate substituent electronegativity (Hammett σ values) with IC50 data .
  • ADMET Prediction: Use SwissADME to optimize logP (<5) and reduce hepatotoxicity .

(Advanced) How to design stability studies for hydrolytic/oxidative degradation?

  • Forced Degradation: Expose to 0.1M HCl (hydrolysis) or 3% H2O2 (oxidation) at 40°C for 48 hr .
  • Analytical Monitoring: Track degradation via UPLC-MS/MS (e.g., quinazoline ring opening at m/z 245) .
  • Excipient Compatibility: Test with common stabilizers (e.g., mannitol) under accelerated storage conditions .

(Advanced) What statistical frameworks analyze dose-response relationships?

  • Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) .
  • ANOVA with Tukey’s Test: Compare efficacy across dose groups (e.g., 5–50 mg/kg in murine models) .
  • Bootstrap Resampling: Estimate confidence intervals for IC50 values .

(Advanced) How can structure-based design improve pharmacokinetic properties?

  • Core Modifications: Introduce electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability .
  • Prodrug Strategies: Mask the acetamide as a tert-butyl ester to improve oral bioavailability .
  • Crystal Structure Analysis: Identify solvent-exposed regions for PEGylation to prolong half-life .

(Advanced) What experimental approaches validate selectivity against enzyme isoforms?

  • Isoform-Specific Assays: Test against COX-1 vs. COX-2 or EGFR vs. HER2 .
  • CRISPR Knockout Models: Use HEK293 cells lacking specific isoforms to confirm on-target effects .
  • Thermal Shift Assay (TSA): Measure ΔTm to compare binding affinity across isoforms .

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